molecular formula C17H13NO3 B8702183 2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one

2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one

Cat. No.: B8702183
M. Wt: 279.29 g/mol
InChI Key: AWXLDILHUGGCBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one is an organic compound that belongs to the class of naphthalenones It is characterized by the presence of a nitrobenzylidene group attached to a dihydronaphthalenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one typically involves the condensation of 3-nitrobenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. For example, oxidation of the dihydronaphthalenone core can yield naphthoquinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 2-(3-aminobenzylidene)-3,4-dihydro-1(2H)-naphthalenone.

    Oxidation: Naphthoquinone derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular derivative and its application.

Comparison with Similar Compounds

Similar Compounds

    2-(3-nitrobenzylidene)-1-tetralone: Similar structure but lacks the dihydro component.

    3-nitrobenzylideneacetone: Contains a similar nitrobenzylidene group but with a different core structure.

    2-(4-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone: Similar structure with the nitro group in a different position on the benzylidene ring.

Uniqueness

2-(3-Nitrobenzylidene)-3,4-dihydronaphthalen-1(2h)-one is unique due to its specific combination of a nitrobenzylidene group and a dihydronaphthalenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

2-[(3-nitrophenyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C17H13NO3/c19-17-14(9-8-13-5-1-2-7-16(13)17)10-12-4-3-6-15(11-12)18(20)21/h1-7,10-11H,8-9H2

InChI Key

AWXLDILHUGGCBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3,4-dihydro-1(2H)-naphthalenone (21.9 g), 3-nitrobenzaldehyde (22.6 g) and p-toluenesulphonic acid monohydrate (50 mg) in toluene (250 ml) was stirred at reflux with separation of water for 4.5 hours. The brown solution was allowed to cool overnight. The resulting yellow-orange deposited solid was filtered off, washed well with toluene and dried in vacuo yielding 2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone as crisp yellow needles.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
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Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A mixture of 3,4-dihydro-1)(2H)-naphthalenone (21.9 g), 3-nitrobenzaldehyde (22.6 g) and p-toluenesulphonic acid monohydrate (50 mg) in toluene (250 ml) was stirred at reflux with separation of water for 4.5 hours. The brown solution was allowed to cool overnight. The resulting yellow-orange deposited solid was filtered off, washed well with toluene and dried in vacuo yielding 2-(3-nitrobenzylidene)-3,4-dihydro-1(2H)-naphthalenone as crisp yellow needles.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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